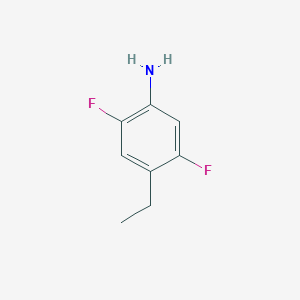
4-Ethyl-2,5-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with ethyl and fluorine groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,5-difluoroaniline can be achieved through several methods. One common approach involves the diazotization of this compound followed by a substitution reaction. The Balz-Schiemann reaction is often employed, where the diazonium salt is formed and subsequently decomposed to introduce the fluorine atoms .
Industrial Production Methods: In industrial settings, continuous-flow reactors are utilized to enhance the efficiency and safety of the synthesis process. This method allows for better control over reaction conditions, reducing the risk of side reactions and improving yield .
化学反応の分析
Types of Reactions: 4-Ethyl-2,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-Ethyl-2,5-difluoroaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuff: The compound is used in the production of dyes and pigments.
作用機序
The mechanism of action of 4-Ethyl-2,5-difluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules .
類似化合物との比較
2,5-Difluoroaniline: Similar in structure but lacks the ethyl group.
4-Ethyl-2,6-difluoroaniline: Similar but with fluorine atoms at different positions.
Uniqueness: 4-Ethyl-2,5-difluoroaniline is unique due to the specific positioning of the ethyl and fluorine groups, which imparts distinct chemical properties and reactivity compared to its analogs .
生物活性
4-Ethyl-2,5-difluoroaniline is an organic compound characterized by its unique molecular structure, which includes an ethyl group at the para position and two fluorine atoms at the meta positions on the benzene ring. This configuration significantly influences its chemical reactivity and potential biological activities. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals and materials science.
- Molecular Formula: C8H9F2N
- Molecular Weight: 157.2 g/mol
- Structure: Aniline derivative with fluorine substitutions.
The presence of fluorine atoms can enhance the compound's binding affinity to various biological targets, potentially leading to novel therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, although specific effects are still under investigation. Compounds with similar structures have shown promising antimicrobial and anticancer properties. The unique fluorinated structure may enhance interactions with proteins or enzymes, suggesting potential for drug development.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Potential antimicrobial activity | Unique ethyl and fluorine substitution pattern |
| 2,5-Difluoroaniline | Moderate antibacterial properties | Lacks ethyl group; simpler structure |
| 4-Ethyl-2,6-difluoroaniline | Antiviral properties | Fluorine at positions 2 and 6 |
| 2,4-Difluoroaniline | Limited activity | Different substitution pattern affecting reactivity |
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine atoms influence the compound's reactivity and binding affinity to various enzymes and receptors. Research suggests that the presence of fluorine can enhance the pharmacokinetic properties of compounds, making them more effective in biological systems.
Case Studies and Research Findings
特性
分子式 |
C8H9F2N |
|---|---|
分子量 |
157.16 g/mol |
IUPAC名 |
4-ethyl-2,5-difluoroaniline |
InChI |
InChI=1S/C8H9F2N/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,11H2,1H3 |
InChIキー |
KCSPQZBOWVDUBE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















